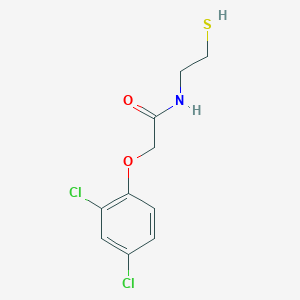

2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide

Description

2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA) is a synthetic small molecule characterized by a dichlorophenoxy backbone linked to an acetamide group with a terminal thiol (-SH) moiety. Its structure enables interactions with cysteine residues in enzymes, particularly caspases, through disulfide bond formation. DICA is recognized as an allosteric inhibitor of executioner caspases, such as caspase-3 and caspase-7, where it binds to Cys264 at the dimer interface, disrupting enzymatic activity . This mechanism has implications in apoptosis regulation and therapeutic strategies for diseases involving dysregulated caspase activity.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-sulfanylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2S/c11-7-1-2-9(8(12)5-7)15-6-10(14)13-3-4-16/h1-2,5,16H,3-4,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLFUOFLXGWIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332282 | |

| Record name | 2-(2,4-Dichlorophenoxy)-N-(2-sulfanylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613665-26-2 | |

| Record name | 2-(2,4-Dichlorophenoxy)-N-(2-sulfanylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2-mercaptoethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to maintain consistency and safety. The use of automated systems and advanced monitoring techniques ensures efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Caspase Inhibitors with Thiol-Based Moieties

FICA (5-Fluoro-1H-indole-2-carboxylic acid (2-mercapto-ethyl)-amide)

- Structural Similarity : Like DICA, FICA contains a mercapto-ethyl group (-SH) critical for covalent interaction with caspase active sites.

- Functional Comparison : Both compounds inhibit caspase-3 by targeting Cys264, but FICA exhibits selectivity toward caspase-7 due to differences in hydrophobic interactions (e.g., Tyr223, Phe221 in caspase-7) .

- Affinity: DICA shows comparable binding affinity to caspase-7 as rutin, a flavonoid, suggesting shared binding modes despite divergent core structures .

Table 1: Caspase Inhibitors with Thiol Moieties

Phenoxy Acetamide Derivatives with Anticancer Activity

Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide)

- Structural Difference : Replaces the mercapto-ethyl group with a 4-methylpyridin-2-yl moiety.

- Its cytotoxicity profile is less defined compared to DICA .

Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide)

- Structural Features: Incorporates a thiadiazole ring and fluoro-phenoxy group.

- Biological Activity: Exhibits potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), outperforming 5-fluorouracil in vitro. This highlights the role of halogenated phenoxy groups in enhancing anticancer activity .

Table 2: Cytotoxic Phenoxy Acetamide Derivatives

Dichlorophenoxy Acetamide Variants in Drug Discovery

N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)-acetamide

- Structural Variation : Substitutes the thiol group with an acetylphenyl moiety.

- Application : While its biological activity is unspecified, the acetyl group may enhance metabolic stability compared to DICA’s reactive thiol .

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

- Structural Difference : Features 2,6-dichloro substitution on the phenyl ring.

- The altered chloro-substitution pattern may influence target selectivity .

Mechanistic and Structural Insights

- Thiol Reactivity: DICA’s mercapto-ethyl group is pivotal for covalent caspase inhibition, whereas non-thiol derivatives (e.g., Compound 533) rely on non-covalent interactions .

- Halogen Effects: Dichloro-substitutions on the phenoxy ring enhance binding to hydrophobic pockets in caspases and other targets, as seen in DICA and Compound 7d .

- Substituent Flexibility : Modifications to the acetamide nitrogen (e.g., pyridinyl, thiadiazolyl) diversify biological activities, ranging from caspase inhibition to herbicidal or anticancer effects .

Biological Activity

2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide is an organic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. Its structure includes a dichlorophenoxy group and a mercaptoethyl moiety, which contribute to its unique biochemical interactions. This article discusses the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C10H11Cl2NO2S

- Molecular Weight : 280.17 g/mol

The compound's structural features allow it to interact with various biological targets, influencing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA.

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly through its interaction with caspase enzymes. Caspases are crucial in apoptosis pathways, and the binding of this compound to caspase-3 suggests it may act as an allosteric modulator.

- Mechanism of Action : By stabilizing an inactive conformation of caspase-3, the compound inhibits apoptosis, which may provide a therapeutic avenue for cancer treatment.

The biological activity of this compound involves several mechanisms:

- Enzyme Binding : The compound binds to specific enzymes like caspases, altering their activity.

- Inhibition of Apoptosis : By modulating caspase activity, it can influence cell death pathways.

- Antimicrobial Action : It disrupts bacterial cell functions leading to cell death.

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 31.108 μg/mL.

- Caspase Interaction Study : Research indicated that the compound binds to caspase-3 with a Ki value suggesting significant affinity, highlighting its potential role in therapeutic applications targeting apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Key Characteristics |

|---|---|

| 2,4-Dichlorophenoxyacetic acid | Widely used herbicide; mimics auxin |

| 2-Mercaptoethylamine | Thiol group; used in various chemical reactions |

| N-(2-morpholin-4-ylethyl)acetamide | Selective σ1 receptor ligand; potential pain relief |

The unique combination of structural features in this compound sets it apart from these compounds due to its dual functionality as both an antimicrobial and anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.